![molecular formula C12H7ClN4O4S2 B4544560 5-({5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B4544560.png)
5-({5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-2-mercapto-1,3-thiazol-4(5H)-one
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Description
Synthesis Analysis
The synthesis of complex thiazolyl and pyrazolyl derivatives often involves multi-step reactions, including condensation, substitution, and cyclization processes. While the exact synthesis of the mentioned compound is not directly reported, related works detail similar synthetic pathways. For example, the synthesis of 4-substituted 5-(5-nitro-2-furyl) thiazol-2-ones and their derivatives, obtained through reactions involving chlorocarbonylsulfenyl chloride, suggests methods that could be adapted for synthesizing the compound (Tanaka & Usui, 1978). These methods typically involve careful selection of reagents and conditions to facilitate the formation of the desired molecular framework.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray diffraction and spectroscopy. For instance, the structure of similar furan and pyrazole containing compounds was elucidated, revealing planar conformations and specific orientations of substituent groups (Rahmani et al., 2017). These studies offer insights into the potential geometric and electronic characteristics of the target compound, suggesting it might exhibit planarity with specific substituent orientations contributing to its reactivity and interactions.
Chemical Reactions and Properties
Chemical reactions involving thiazole and pyrazole rings often include nucleophilic substitutions, electrophilic additions, and cycloadditions. The reactivity can be influenced by the electron-withdrawing or donating nature of substituents. While specific reactions of the named compound aren't detailed, similar structures have been shown to participate in various organic transformations, such as the formation of pyrazoline derivatives through 1,3-dipolar cycloaddition reactions (Sasaki et al., 1968).
properties
IUPAC Name |
(5E)-5-[[5-[(4-chloro-3-nitropyrazol-1-yl)methyl]furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN4O4S2/c13-8-5-16(15-10(8)17(19)20)4-7-2-1-6(21-7)3-9-11(18)14-12(22)23-9/h1-3,5H,4H2,(H,14,18,22)/b9-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZDTZFRJWNSHX-YCRREMRBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C=C2C(=O)NC(=S)S2)CN3C=C(C(=N3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)/C=C/2\C(=O)NC(=S)S2)CN3C=C(C(=N3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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